molecular formula C16H17N5O B2759511 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide CAS No. 2034614-53-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide

Cat. No.: B2759511
CAS No.: 2034614-53-2
M. Wt: 295.346
InChI Key: UBBZJNQNUZQORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The structure of this compound includes a triazolopyrimidine moiety linked to a benzamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the benzamide group. One common method involves the reaction of 1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine ring. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide is unique due to its specific structure, which combines the triazolopyrimidine core with a benzamide group. This combination enhances its binding affinity and specificity for CDKs, making it a potent inhibitor with potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-5-2-3-7-14(12)15(22)17-8-4-6-13-9-18-16-19-11-20-21(16)10-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBZJNQNUZQORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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